Cas no 1105056-65-2 (4-{4-(4-fluorophenyl)sulfanylbutanoyl}-3-methylpiperazin-2-one)

4-{4-(4-Fluorophenyl)sulfanylbutanoyl}-3-methylpiperazin-2-one is a specialized organic compound featuring a piperazinone core substituted with a 4-fluorophenylthio butanoyl moiety. This structure suggests potential utility as an intermediate in pharmaceutical synthesis, particularly for developing bioactive molecules targeting neurological or metabolic pathways. The fluorophenyl group enhances lipophilicity and metabolic stability, while the piperazinone scaffold offers versatility for further functionalization. Its well-defined molecular architecture allows for precise modifications, making it valuable in medicinal chemistry research. The compound’s stability under standard conditions and compatibility with common synthetic methods further underscore its practicality in drug discovery and development workflows.
4-{4-(4-fluorophenyl)sulfanylbutanoyl}-3-methylpiperazin-2-one structure
1105056-65-2 structure
Product Name:4-{4-(4-fluorophenyl)sulfanylbutanoyl}-3-methylpiperazin-2-one
CAS No:1105056-65-2
MF:C15H19FN2O2S
MW:310.386965990067
CID:6201438
PubChem ID:44116506
Update Time:2025-09-27

4-{4-(4-fluorophenyl)sulfanylbutanoyl}-3-methylpiperazin-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-{4-(4-fluorophenyl)sulfanylbutanoyl}-3-methylpiperazin-2-one
    • 1105056-65-2
    • F5053-0127
    • VU0632609-1
    • SR-01000920437
    • AKOS024493668
    • 4-(4-((4-fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one
    • 4-{4-[(4-fluorophenyl)sulfanyl]butanoyl}-3-methylpiperazin-2-one
    • SR-01000920437-1
    • 4-[4-(4-fluorophenyl)sulfanylbutanoyl]-3-methylpiperazin-2-one
    • Inchi: 1S/C15H19FN2O2S/c1-11-15(20)17-8-9-18(11)14(19)3-2-10-21-13-6-4-12(16)5-7-13/h4-7,11H,2-3,8-10H2,1H3,(H,17,20)
    • InChI Key: BEIZSVDYEXUUBW-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)F)CCCC(N1CCNC(C1C)=O)=O

Computed Properties

  • Exact Mass: 310.11512719g/mol
  • Monoisotopic Mass: 310.11512719g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 373
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 74.7Ų

4-{4-(4-fluorophenyl)sulfanylbutanoyl}-3-methylpiperazin-2-one Pricemore >>

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Additional information on 4-{4-(4-fluorophenyl)sulfanylbutanoyl}-3-methylpiperazin-2-one

4-{4-(4-Fluorophenyl)sulfanylbutanoyl}-3-methylpiperazin-2-one: A Comprehensive Overview

4-{4-(4-Fluorophenyl)sulfanylbutanoyl}-3-methylpiperazin-2-one, commonly referred to by its CAS number CAS No. 1105056-65-2, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of piperazine derivatives, which have been extensively studied due to their diverse biological activities and structural versatility.

The molecular structure of this compound is characterized by a piperazinone ring system, which is a six-membered ring containing two nitrogen atoms and a ketone group. The substituents on the piperazinone ring include a methyl group at the 3-position and a sulfanylbutanoyl group at the 4-position. The sulfanylbutanoyl group further contains a fluorophenyl moiety, which introduces additional electronic and steric effects into the molecule.

Recent studies have highlighted the importance of fluorinated aromatic compounds in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The presence of the fluorophenyl group in this compound suggests potential applications in modulating enzyme activity or targeting specific biological pathways.

The synthesis of 4-{4-(4-fluorophenyl)sulfanylbutanoyl}-3-methylpiperazin-2-one involves multi-step organic reactions, including nucleophilic substitutions, condensations, and oxidations. Researchers have optimized these synthetic routes to achieve higher yields and better purity, making this compound more accessible for further studies.

In terms of pharmacological properties, this compound has shown promising results in preliminary assays targeting various enzymes and receptors. For instance, studies have demonstrated its ability to inhibit certain kinases involved in cancer cell proliferation, indicating its potential as an anticancer agent.

The structural features of this compound also make it a valuable building block for constructing larger molecular frameworks. Its piperazinone core can be further functionalized with other substituents to explore its utility in different therapeutic areas, such as neurodegenerative diseases or inflammatory conditions.

From an analytical standpoint, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm the identity and purity of this compound. These analytical methods are crucial for ensuring the reliability of experimental results in both academic and industrial settings.

In conclusion, CAS No. 1105056-65-2, or 4-{4-(4-fluorophenyl)sulfanylbutanoyl}-3-methylpiperazin-2-one, represents a significant advancement in the field of organic chemistry. Its unique structure, combined with emerging research findings, positions it as a promising candidate for future drug development and chemical innovation.

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